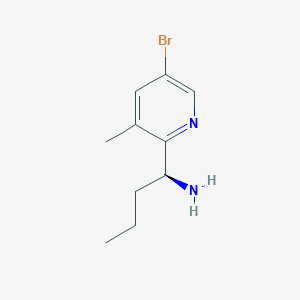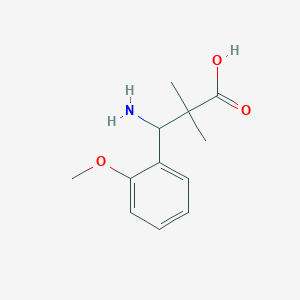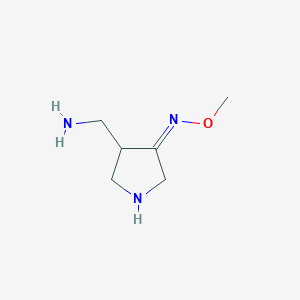
N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl groups connected through an acetamide linkage. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . Another method involves the use of ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function. The biphenyl groups provide structural stability and enhance the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
N-(5-Methoxy[1,1’-biphenyl]-3-yl)acetamide: A similar compound with a methoxy group on the biphenyl ring.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide is unique due to its specific acetamide linkage and the presence of two biphenyl groups. This structure provides distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H21NO2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(4-phenylphenoxy)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C26H21NO2/c28-26(27-25-14-8-7-13-24(25)22-11-5-2-6-12-22)19-29-23-17-15-21(16-18-23)20-9-3-1-4-10-20/h1-18H,19H2,(H,27,28) |
InChI-Schlüssel |
UECOIJMZTVWZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)



![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)


